molecular formula C19H17ClN2O3 B12364884 Laquinimod-d5

Laquinimod-d5

Cat. No.: B12364884
M. Wt: 361.8 g/mol
InChI Key: GKWPCEFFIHSJOE-SPUMIAEJSA-N
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Description

Laquinimod-d5, also known as ABR-215062-d5, is a deuterium-labeled derivative of Laquinimod. Laquinimod is an orally available carboxamide derivative that acts as a potent immunomodulator. It is primarily studied for its potential to prevent neurodegeneration and inflammation in the central nervous system. This compound is used in scientific research to study the pharmacokinetics and metabolic pathways of Laquinimod .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Laquinimod-d5 involves the incorporation of deuterium atoms into the Laquinimod molecule. This is typically achieved through deuterium exchange reactions or by using deuterated reagents during the synthesis process. The specific synthetic route and reaction conditions for this compound are proprietary and not publicly disclosed in detail .

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods while ensuring the purity and consistency of the product. This typically includes optimizing reaction conditions, using high-purity deuterated reagents, and employing advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

Laquinimod-d5, like its non-deuterated counterpart, can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, reduced forms of Laquinimod, and substituted analogs. These products are often studied to understand the metabolic pathways and pharmacological properties of Laquinimod .

Scientific Research Applications

Laquinimod-d5 is extensively used in scientific research to study the pharmacokinetics, metabolism, and mechanism of action of Laquinimod. Some key applications include:

Mechanism of Action

Laquinimod-d5 exerts its effects through a multipronged immunomodulatory mechanism. It reduces the activation of astrocytic NF-κB, thereby preventing inflammation and neurodegeneration. Laquinimod also modulates the activity of dendritic cells and natural killer cells, enhancing their immunoregulatory functions. The molecular targets include NF-κB, CD155, and various cytokines and chemokines involved in immune responses .

Comparison with Similar Compounds

Laquinimod-d5 is structurally similar to other quinoline-3-carboxamide derivatives, such as Roquinimex (Linomide). this compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. Similar compounds include:

This compound’s uniqueness lies in its ability to provide insights into the metabolic and pharmacokinetic properties of Laquinimod, aiding in the development of safer and more effective therapeutic agents.

Properties

Molecular Formula

C19H17ClN2O3

Molecular Weight

361.8 g/mol

IUPAC Name

5-chloro-N-ethyl-4-hydroxy-1-methyl-2-oxo-N-(2,3,4,5,6-pentadeuteriophenyl)quinoline-3-carboxamide

InChI

InChI=1S/C19H17ClN2O3/c1-3-22(12-8-5-4-6-9-12)19(25)16-17(23)15-13(20)10-7-11-14(15)21(2)18(16)24/h4-11,23H,3H2,1-2H3/i4D,5D,6D,8D,9D

InChI Key

GKWPCEFFIHSJOE-SPUMIAEJSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N(CC)C(=O)C2=C(C3=C(C=CC=C3Cl)N(C2=O)C)O)[2H])[2H]

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=C(C3=C(C=CC=C3Cl)N(C2=O)C)O

Origin of Product

United States

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